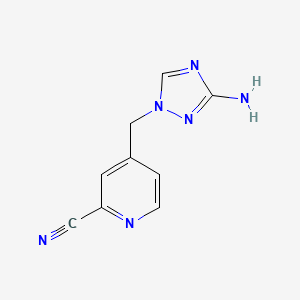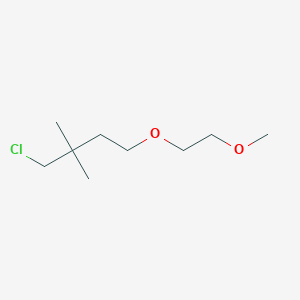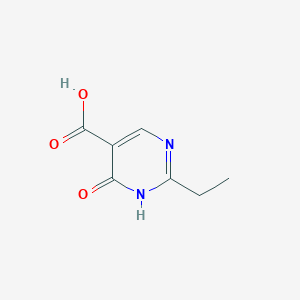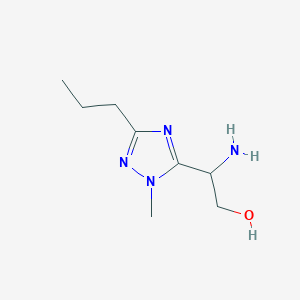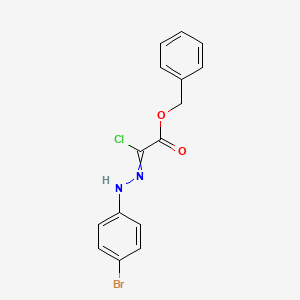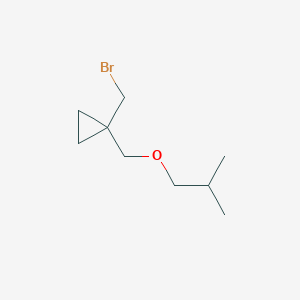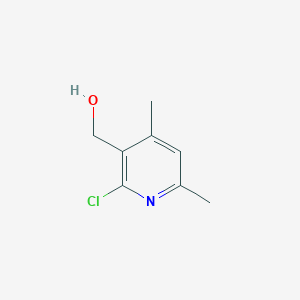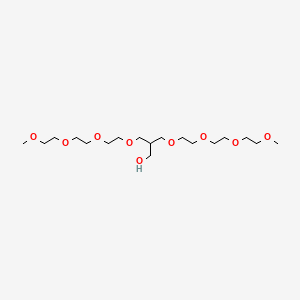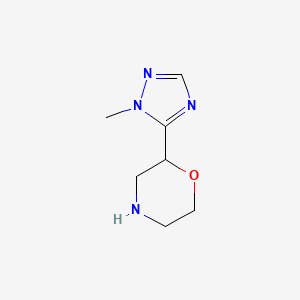
2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of morpholine with 1-methyl-1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 1-methyl-1H-1,2,4-triazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. This compound can also inhibit the activity of certain enzymes by forming stable complexes with metal ions at the active site .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler analog without the morpholine ring.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole derivative with a pyridine ring.
Comparison: 2-(1-Methyl-1H-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both the morpholine and triazole rings, which confer distinct chemical properties and reactivity. Compared to 1-Methyl-1H-1,2,4-triazole, the morpholine ring in this compound provides additional sites for chemical modification and enhances its solubility in polar solvents. The compound’s ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C7H12N4O/c1-11-7(9-5-10-11)6-4-8-2-3-12-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
INVHWJIDBOGOIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
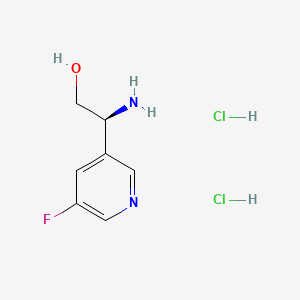
![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-ylmethanamine](/img/structure/B13645561.png)
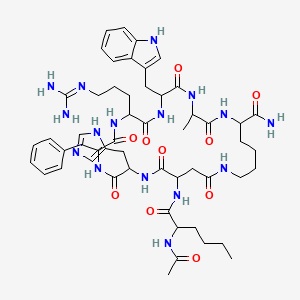
![(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
